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These application notes provide detailed protocols for researchers, scientists, and drug

development professionals on the preparation and characterization of amorphous solid

dispersions (ASDs) using polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA). The aim is to

enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical

ingredients (APIs).

Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many

new chemical entities, which can limit their oral bioavailability.[1] Amorphous solid dispersions

(ASDs) are a proven strategy to overcome this challenge.[2] In an ASD, the crystalline API is

converted into a higher-energy amorphous state and molecularly dispersed within a polymer

matrix.[3] This amorphous form exhibits higher apparent solubility and can lead to

supersaturation upon dissolution, significantly improving the drug's absorption potential.[4]

Polyvinylpyrrolidone/vinyl acetate (PVP-VA), also known as copovidone, is a versatile and

widely used hydrophilic polymer for creating stable ASDs.[5] Its high solubility and ability to

form hydrogen bonds with APIs make it an excellent carrier for stabilizing the amorphous drug

and preventing recrystallization.[1] This document outlines three common manufacturing

methods for preparing PVP-VA based ASDs: Spray Drying, Hot-Melt Extrusion, and the Solvent

Evaporation method. It also details standard protocols for their characterization.
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The selection of a suitable preparation method depends on the physicochemical properties of

the API and the desired characteristics of the final product.[6]

Spray Drying
Spray drying is a continuous process that rapidly converts a solution of the API and PVP-VA
into a dry powder. This rapid solvent removal kinetically traps the API in its amorphous state

within the polymer matrix.
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Fig 1. Workflow for ASD preparation via spray drying.
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Accurately weigh the API and PVP-VA at the desired ratio (e.g., 1:1 to 1:4 w/w).[7]

Dissolve both components in a suitable common volatile solvent (e.g., methanol, acetone,

ethanol) to form a clear solution.[8] The total solid concentration is typically in the range of

5-20% (w/v).

Spray Dryer Setup:

Set up the spray dryer with a two-fluid or three-fluid nozzle.[9]

Pre-heat the system to the target inlet temperature (e.g., 80-140°C).[9][10]

Adjust the atomizing gas flow, drying gas flow rate, and liquid feed pump rate to achieve

the desired outlet temperature (e.g., 45-55°C).[10]

Processing:

Pump the prepared solution through the nozzle to atomize it into fine droplets inside the

drying chamber.

The hot drying gas rapidly evaporates the solvent, forming solid particles.

Collection and Drying:

Collect the resulting powder from the cyclone separator.

Perform secondary drying in a vacuum oven (e.g., at 40°C for 24-48 hours) to remove any

residual solvent.[8]

Store the final ASD powder in a desiccator.

Hot-Melt Extrusion (HME)
HME is a solvent-free, continuous manufacturing process that uses heat and mechanical shear

to mix the API and polymer at a molecular level.[3][11]
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Fig 2. Workflow for ASD preparation via hot-melt extrusion.

Material Preparation:

Accurately weigh and combine the API and PVP-VA polymer at the desired ratio.

Create a homogenous physical blend using a suitable blender (e.g., V-blender).
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Extruder Setup:

Set up a co-rotating twin-screw extruder.

Define the temperature profile for the different barrel zones. The temperature should be

high enough to ensure the API dissolves in the molten polymer but below the degradation

temperature of the components (e.g., 140-240°C).[7]

Set the screw speed (e.g., 15-100 RPM) and the feed rate to ensure consistent

processing.[7]

Processing:

Calibrate the feeder to deliver the physical blend into the extruder at a constant rate.

The material is conveyed, melted, and mixed as it moves through the heated barrels.

The molten mass is forced through a die to form a continuous strand or film.

Downstream Processing:

Cool the extrudate on a conveyor belt.

Mill the cooled, brittle extrudate into a powder using a suitable mill (e.g., hammer mill, ball

mill) or cut it into pellets.

Sieve the powder to obtain the desired particle size fraction and store it in a desiccator.

Solvent Evaporation
This is a common lab-scale batch method where the API and polymer are co-dissolved in a

solvent, which is then slowly evaporated to form a solid matrix.[12][13]
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Fig 3. Workflow for ASD preparation via solvent evaporation.

Solution Preparation:

Dissolve the accurately weighed API and PVP-VA in a suitable common solvent (e.g.,

ethanol) in a round-bottom flask.

Solvent Removal:

Attach the flask to a rotary evaporator.

Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

Continue until a solid film or mass is formed. The rate of evaporation can impact the
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physical stability of the ASD.[14]

Post-Processing:

Further dry the solid mass in a vacuum oven for 24 hours to remove all traces of solvent.

Scrape the solid dispersion from the flask.

Pulverize the mass using a mortar and pestle, followed by milling if necessary.

Pass the powder through a sieve to obtain a uniform particle size and store in a

desiccator.

Data Presentation: Process Parameters and
Characterization
The following tables summarize typical quantitative data and parameters for the preparation

and analysis of PVP-VA based ASDs.

Table 1: Typical Process Parameters for ASD Preparation

Parameter Spray Drying Hot-Melt Extrusion
Solvent
Evaporation

API:PVP-VA Ratio

(w/w)
1:2 - 1:10 1:1 - 1:4[7] 1:1 - 1:10[15]

Solvent
Acetone, Methanol,

Ethanol[8]
N/A (Solvent-free)

Ethanol,

Chloroform[16]

Inlet/Barrel Temp. (°C) 80 - 140[9][10] 140 - 240[7] 40 - 50 (Water Bath)

Outlet Temp. (°C) 45 - 55[10] N/A N/A

Feed Rate / Screw

Speed
5 - 15 mL/min 15 - 100 RPM[7] N/A

Table 2: Key Characterization Data for a Successful ASD
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Analysis Parameter Typical Result for ASD

Powder X-Ray Diffraction

(PXRD)
Diffractogram

Absence of sharp peaks;

presence of a "halo"

pattern[17]

Differential Scanning

Calorimetry (DSC)
Glass Transition (Tg)

A single Tg value between that

of the pure API and PVP-VA[6]

Dissolution (USP App. 2) Drug Release >80% release in 60-120 min[7]

Stability (e.g., 40°C/75% RH) PXRD/DSC after storage

Remains amorphous; no

significant change in Tg or

appearance of crystallinity[18]

Characterization Protocols
Characterization is crucial to confirm the formation of an amorphous system and to evaluate its

performance and stability.[19]

Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique used to confirm the amorphous nature of the solid dispersion.

Protocol:

Place a small amount of the ASD powder sample onto a sample holder.

Scan the sample over a suitable 2θ range (e.g., 5° to 40°) using a diffractometer with Cu

Kα radiation.

Analyze the resulting diffractogram. A "halo" pattern with no sharp Bragg peaks indicates

an amorphous structure.[17] Compare this with the sharp peaks observed for the

crystalline API.

Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the ASD, which provides

insight into the miscibility of the API and polymer.
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Protocol:

Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it.

Place the pan in the DSC instrument.

Perform a heat-cool-heat cycle. For example, heat from 25°C to 200°C (above the

expected Tg) at a rate of 10°C/min to erase the thermal history.

Cool the sample back to a starting temperature (e.g., 0°C).

Perform a second heating scan at 10°C/min over the same temperature range.

Determine the single Tg from the second heating scan.[6] A single Tg indicates a

homogenous, miscible system.

In Vitro Dissolution Testing
Dissolution testing evaluates the rate and extent of drug release from the ASD, which is a

critical performance indicator.[20]

Protocol:

Apparatus Setup: Use a USP Apparatus 2 (paddle) or Apparatus 1 (basket).[21]

Media Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl for

simulated gastric fluid, or phosphate buffer pH 6.8 for simulated intestinal fluid).[21][22]

De-aerate the medium and maintain it at 37 ± 0.5°C.

Test Execution:

Set the paddle speed (e.g., 75 RPM).[22]

Add a precisely weighed amount of the ASD powder (equivalent to a specific dose of

the API) to each vessel.

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60,

90, 120 minutes).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7453425/
https://www.researchgate.net/publication/235391228_Dissolution_testing_of_amorphous_solid_dispersions
https://drug-dev.com/wp-content/uploads/2022/04/Lonza-White-Paper.pdf?x86031
https://drug-dev.com/wp-content/uploads/2022/04/Lonza-White-Paper.pdf?x86031
https://dissolutiontech.com/issues/202005/DT202005_A01.pdf
https://dissolutiontech.com/issues/202005/DT202005_A01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Replace the withdrawn volume with fresh, pre-warmed medium.

Sample Analysis:

Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF).

Analyze the drug concentration in the filtrate using a validated analytical method, such

as UV-Vis spectrophotometry or HPLC.

Data Analysis: Calculate the cumulative percentage of drug released at each time point

and plot it against time. Compare the dissolution profile of the ASD with that of the pure

crystalline API.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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